Becampanel (AMP397): A Technical Overview of a Competitive AMPA Receptor Antagonist
Becampanel (AMP397): A Technical Overview of a Competitive AMPA Receptor Antagonist
DISCLAIMER: Publicly available information on Becampanel (AMP397) is limited due to the discontinuation of its clinical development. This guide synthesizes the available data on Becampanel and, where necessary, incorporates information from the broader class of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonists, including the well-characterized compound Perampanel, to provide a comprehensive technical overview for research and drug development professionals.
Introduction
Becampanel, with the developmental code AMP397, is a quinoxalinedione derivative that functions as a potent and competitive antagonist of the AMPA receptor.[1] Developed by Novartis, it was investigated for its therapeutic potential in several neurological disorders, including epilepsy, neuropathic pain, and cerebral ischemia.[1] Despite promising initial preclinical data, Becampanel's clinical development was not completed, and it never reached the market.[1]
This document provides a detailed technical guide on Becampanel, summarizing its known properties, mechanism of action, and the scientific context of its development.
Core Compound Details
Becampanel is a synthetic molecule with the following chemical and physical properties:
| Property | Value |
| IUPAC Name | ({[(2,3-Dihydroxy-7-nitro-5-quinoxalinyl)methyl]amino}methyl)phosphonic acid |
| Development Code | AMP397 |
| Chemical Formula | C₁₀H₁₁N₄O₇P |
| Molecular Weight | 330.19 g/mol |
| CAS Number | 188696-80-2 |
| Mechanism of Action | Competitive AMPA Receptor Antagonist |
| Reported IC₅₀ | 11 nM[1] |
Mechanism of Action: Competitive AMPA Receptor Antagonism
Becampanel exerts its pharmacological effects by competitively inhibiting the binding of the excitatory neurotransmitter glutamate to the AMPA receptor. This receptor is a key mediator of fast excitatory synaptic transmission in the central nervous system.
The Glutamatergic Synapse and AMPA Receptors
Glutamate is the primary excitatory neurotransmitter in the brain. Upon its release from a presynaptic neuron, it binds to various postsynaptic receptors, including AMPA receptors. The binding of glutamate to AMPA receptors opens a transmembrane ion channel, leading to an influx of sodium ions (Na⁺) and, to a lesser extent, calcium ions (Ca²⁺). This influx causes depolarization of the postsynaptic membrane, bringing the neuron closer to its firing threshold and thus propagating the nerve impulse.
Becampanel's Competitive Inhibition
As a competitive antagonist, Becampanel directly competes with glutamate for the same binding site on the AMPA receptor. By occupying this site, Becampanel prevents glutamate from binding and activating the receptor, thereby reducing the influx of positive ions and dampening excitatory neurotransmission. This mechanism is crucial in conditions characterized by excessive glutamatergic activity, such as epilepsy and excitotoxicity-induced neuronal damage in stroke.
Therapeutic Indications and Preclinical Evidence
Becampanel was investigated for several conditions where excessive glutamatergic signaling is implicated. While specific data for Becampanel is scarce, the rationale for its investigation is based on the known roles of AMPA receptors in these pathologies.
Epilepsy
Epileptic seizures are characterized by synchronized, excessive neuronal firing. By blocking AMPA receptors, Becampanel was expected to reduce the rapid excitatory signaling that underlies seizure generation and propagation.
Neuropathic Pain
In neuropathic pain states, peripheral nerve damage can lead to central sensitization, a process involving the hyperexcitability of neurons in the spinal cord and brain. AMPA receptors play a critical role in this process. Antagonism of these receptors is a therapeutic strategy to dampen this hyperexcitability and reduce pain perception.
Cerebral Ischemia
During a stroke, the interruption of blood flow leads to a massive release of glutamate, a phenomenon known as excitotoxicity. This excess glutamate over-activates its receptors, including AMPA receptors, leading to a toxic influx of ions and subsequent neuronal death. By blocking AMPA receptors, Becampanel was hypothesized to be neuroprotective in the context of cerebral ischemia.
Experimental Protocols
Detailed experimental protocols specifically for Becampanel are not publicly available. However, based on standard pharmacological practices for characterizing an AMPA receptor antagonist, the following methodologies would have been employed.
AMPA Receptor Binding Assay (Illustrative Protocol)
This type of assay is used to determine the binding affinity (e.g., IC₅₀ or Ki) of a compound for the AMPA receptor.
-
Objective: To quantify the ability of Becampanel to displace a radiolabeled ligand from the AMPA receptor.
-
Materials:
-
Synaptic membrane preparations from rodent brains (e.g., cortex or hippocampus).
-
Radioligand, such as [³H]AMPA.
-
Test compound: Becampanel at various concentrations.
-
Assay buffer (e.g., Tris-HCl with KSCN to enhance agonist binding).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Method:
-
Incubate the synaptic membranes with the radioligand and varying concentrations of Becampanel.
-
After reaching equilibrium, rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data to determine the concentration of Becampanel that inhibits 50% of the specific binding of the radioligand (IC₅₀).
-
In Vivo Models of Efficacy (Illustrative Examples)
-
Epilepsy: Maximal Electroshock (MES) test or pentylenetetrazol (PTZ)-induced seizure models in rodents would be used to assess anticonvulsant activity.
-
Neuropathic Pain: The Chung model (spinal nerve ligation) or the Brennan model (plantar incision) in rats would be employed to induce neuropathic pain, followed by assessment of mechanical allodynia and thermal hyperalgesia after Becampanel administration.
-
Cerebral Ischemia: A middle cerebral artery occlusion (MCAO) model in rodents would be used to mimic stroke. The neuroprotective effects of Becampanel would be evaluated by measuring infarct volume and neurological deficits.
Quantitative Data
The only publicly available quantitative data point for Becampanel is its IC₅₀ of 11 nM for the AMPA receptor.[1] For context, the following table presents illustrative preclinical and clinical pharmacokinetic and efficacy data for the non-competitive AMPA receptor antagonist, Perampanel. It is important to note that these values are not directly transferable to Becampanel but provide an example of the types of data that would have been generated during its development.
Table 1: Illustrative Data for Perampanel (Not Becampanel)
| Parameter | Species | Value | Reference |
| Pharmacodynamics | |||
| IC₅₀ (AMPA-induced Ca²⁺ influx) | Rat Cortical Neurons | 93 nM | (Hanada et al., 2011) |
| Pharmacokinetics | |||
| Tₘₐₓ (oral) | Human | 0.5 - 2.5 h | (Patsalos, 2015) |
| t₁/₂ (terminal half-life) | Human | ~105 h | (Patsalos, 2015) |
| Protein Binding | Human | ~95% | (Patsalos, 2015) |
| Clinical Efficacy (Adjunctive Therapy for Partial-Onset Seizures) | |||
| Median Seizure Frequency Reduction (8 mg/day) | Human | 26-31% | (French et al., 2012; Krauss et al., 2012) |
| 50% Responder Rate (8 mg/day) | Human | 33-38% | (French et al., 2012; Krauss et al., 2012) |
Conclusion
Becampanel (AMP397) is a potent, competitive AMPA receptor antagonist that showed initial promise for the treatment of epilepsy, neuropathic pain, and cerebral ischemia. Its development was discontinued, and as a result, there is a significant lack of detailed public data on its preclinical and clinical profile. This technical guide has provided an overview of its known characteristics and the scientific rationale for its development, supplemented with illustrative information from the broader class of AMPA receptor antagonists. Further understanding of Becampanel's properties would require access to the proprietary data from its original development program.
